

# Comparative study of the antihypertensive effects of different salts of levamlodipine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Levamlodipine hydrobromide

Cat. No.: B1674850 Get Quote

# A Comparative Analysis of the Antihypertensive Efficacy of Levamlodipine Salts

A comprehensive review of the clinical and pharmacokinetic data on different salt forms of levamlodipine, the pharmacologically active S-enantiomer of amlodipine, reveals important insights for researchers and drug development professionals. This guide synthesizes available experimental data to compare the antihypertensive effects, safety profiles, and pharmacokinetic properties of various levamlodipine salts, primarily focusing on the maleate and besylate forms in comparison to racemic amlodipine.

Levamlodipine, a dihydropyridine calcium channel blocker, exerts its antihypertensive effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][3][4][5] Clinical studies have consistently demonstrated that the therapeutic activity of racemic amlodipine resides in the S-enantiomer, levamlodipine.[2][4] This has led to the development of formulations containing only the active isomer, with the aim of providing similar efficacy at a lower dose and with an improved safety profile.

### Data Presentation: Efficacy, Safety, and Pharmacokinetics

The following tables summarize the key quantitative data from comparative studies of different levamlodipine salts and racemic amlodipine.



Table 1: Comparative Antihypertensive Efficacy



| Drug<br>Formulation                                    | Dosage                          | Study<br>Population                           | Key Efficacy<br>Outcomes                                                                                                                                             | Reference |
|--------------------------------------------------------|---------------------------------|-----------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Levamlodipine<br>Maleate vs.<br>Amlodipine<br>Besylate | 2.5-5 mg/day vs.<br>5-10 mg/day | Mild to moderate<br>essential<br>hypertension | Similar total efficacy rates after 4 and 8 weeks of treatment. No significant difference in trough/peak ratios for systolic and diastolic blood pressure.            | [6]       |
| Levamlodipine<br>Maleate vs.<br>Amlodipine<br>Besylate | Not specified                   | Mild to moderate<br>H-type<br>hypertension    | No significant difference in systolic blood pressure reduction. Diastolic blood pressure was significantly lower in the levamlodipine maleate group after treatment. | [7]       |
| Levamlodipine<br>vs. Amlodipine                        | 2.5 mg vs. 5 mg                 | Elderly patients with hypertension            | Total effective rate of 71.4% for levamlodipine vs. 90.5% for amlodipine (P<0.05). However, another study showed 2.5 mg of levamlodipine to be equivalent            | [8]       |



|                                 |                      |                                      | to 5 mg of amlodipine.                                                                                                                             |      |
|---------------------------------|----------------------|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|------|
| Levamlodipine<br>vs. Amlodipine | Not specified        | Mild to moderate<br>hypertension     | Meta-analysis of<br>8 studies showed<br>a statistically<br>significant higher<br>effective rate for<br>levamlodipine<br>compared to<br>amlodipine. | [9]  |
| Levamlodipine                   | 0.5 mg once<br>daily | Mild and<br>moderate<br>hypertension | Therapeutic effect of 98.18% compared to 76.36% in the amlodipine group (P<0.05).                                                                  | [10] |

Table 2: Comparative Safety and Tolerability



| Drug Formulation                                    | Key Adverse<br>Events              | Incidence                                                                    | Reference |
|-----------------------------------------------------|------------------------------------|------------------------------------------------------------------------------|-----------|
| Levamlodipine<br>Maleate vs.<br>Amlodipine Besylate | Overall adverse reactions          | 6.0% vs. 8.4% (P < 0.001)                                                    | [11][12]  |
| Lower extremity edema                               | 1.1% vs. 3.0% (P < 0.001)          | [11][12]                                                                     |           |
| Headache                                            | 0.7% vs. 1.1% (P = 0.045)          | [11][12]                                                                     |           |
| Levamlodipine vs.<br>Amlodipine                     | Any adverse drug reaction          | 1 case vs. 6 cases                                                           | [8]       |
| Levamlodipine vs.<br>Amlodipine                     | Incidence of adverse drug reaction | Statistically significant lower incidence with levamlodipine (metaanalysis). | [9]       |
| Levamlodipine<br>Maleate vs.<br>Amlodipine Besylate | Drug-related adverse events        | 10.89% vs. 14.56%<br>(P>0.05)                                                | [6]       |

Table 3: Comparative Pharmacokinetics of Levamlodipine Salts



| Pharmacokinetic<br>Parameter  | S-Amlodipine<br>Besylate | S-Amlodipine<br>Maleate        | Reference |
|-------------------------------|--------------------------|--------------------------------|-----------|
| Cmax (ng/mL)                  | 6.13 ± 1.29              | 5.07 ± 1.09                    | [4]       |
| Tmax (h)                      | 8.4 ± 3.6                | 10.7 ± 3.4                     | [4]       |
| AUC (h*ng/mL)                 | 351 ± 72                 | 330 ± 88                       | [4]       |
| Oral Clearance<br>(mL/min/kg) | 6.9 ± 1.6                | 7.3 ± 2.1                      | [4]       |
| Biological Half-Life (h)      | \multicolumn{2}{c        | }{30-50}                       | [4][5]    |
| Protein Binding               | \multicolumn{2}{c        | }{~93%}                        | [3]       |
| Metabolism                    | \multicolumn{2}{c        | {~90% to inactive metabolites} | [3][5]    |

### **Experimental Protocols**

Detailed methodologies for the cited studies are summarized below, based on available information from clinical trial registries and published abstracts.

- 1. LEADER Study (NCT01844570): Levamlodipine Maleate vs. Amlodipine Besylate in Primary Hypertension
- Study Design: A pragmatic, multicenter, comparative effectiveness study with a 24-month follow-up.[11][12]
- Participants: Outpatients with primary hypertension from 110 centers in China.[11][12] A substudy focused on patients with mild to moderate H-type hypertension.[7]
- Intervention: Patients were treated with either levamlodipine maleate or amlodipine besylate. [11][12]
- Primary Outcomes: The primary endpoints for evaluating effectiveness were a composite of major cardiovascular and cerebrovascular events (MACCE), adverse reactions, and costeffectiveness.[11][12]



- Key Assessments: Blood pressure measurements, monitoring for adverse events, and recording of cardiovascular and cerebrovascular events.
- 2. NCT01131546: Levamlodipine Besylate vs. Amlodipine Maleate in Essential Hypertension
- Study Design: A study to compare the safety and efficacy of levamlodipine besylate versus amlodipine maleate.[13]
- Participants: Male or female outpatients, aged 18-75 years, with mild to moderate essential hypertension (mean BP ≥140/90 mmHg and <180/110 mmHg).[13]</li>
- Intervention: Patients were administered either levamlodipine besylate (2.5mg or 5mg) or amlodipine maleate (5mg).[13]
- Exclusion Criteria: Included secondary hypertension, severe hypertension, concomitant use of drugs affecting blood pressure, and allergies to dihydropyridine calcium antagonists.[13]

## Mandatory Visualization Mechanism of Action of Levamlodipine

The following diagram illustrates the signaling pathway through which levamlodipine exerts its antihypertensive effect.





Click to download full resolution via product page

Caption: Mechanism of action of levamlodipine.





### Experimental Workflow for a Comparative Antihypertensive Clinical Trial

The diagram below outlines a typical workflow for a clinical trial comparing different antihypertensive agents, based on the methodologies of the reviewed studies.





Click to download full resolution via product page

Caption: Workflow of a comparative antihypertensive clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Levamlodipine Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Levamlodipine | C20H25ClN2O5 | CID 9822750 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparison of Effects and Safety of L-amlodipine Maleate and Amlodipine Besylate in Patients with Mild to Moderate Primary Hypertension | Semantic Scholar [semanticscholar.org]
- 7. Comparison of effects and safety of L-evoamlodipine maleate and amlodipine besylate in patients with mild to moderate H-type hypertension [jwph.com.cn]
- 8. Comparative effects of 2.5mg levamlodipine and 5mg amlodipine on vascular endothelial function and atherosclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Effectiveness of Levoamlodipine Maleate for Hypertension Compared with Amlodipine Besylate: a Pragmatic Comparative Effectiveness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Comparative study of the antihypertensive effects of different salts of levamlodipine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674850#comparative-study-of-the-antihypertensive-effects-of-different-salts-of-levamlodipine]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com